molecular formula C21H18ClN3O4S B2420102 N-(4-chlorophenyl)-2-((3-(2-methoxyethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 902902-62-9

N-(4-chlorophenyl)-2-((3-(2-methoxyethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2420102
CAS No.: 902902-62-9
M. Wt: 443.9
InChI Key: SZTHDPKVJWYRJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-2-((3-(2-methoxyethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H18ClN3O4S and its molecular weight is 443.9. The purity is usually 95%.
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Properties

IUPAC Name

N-(4-chlorophenyl)-2-[[3-(2-methoxyethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O4S/c1-28-11-10-25-20(27)19-18(15-4-2-3-5-16(15)29-19)24-21(25)30-12-17(26)23-14-8-6-13(22)7-9-14/h2-9H,10-12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZTHDPKVJWYRJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-((3-(2-methoxyethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of interest due to its potential therapeutic applications, particularly in oncology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure that includes:

  • A 4-chlorophenyl moiety.
  • A benzofuro[3,2-d]pyrimidin core with a thioacetamide functional group.
  • An alkyl chain (methoxyethyl) that may influence its pharmacokinetic properties.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the inhibition of cancer cell proliferation and modulation of kinase pathways.

Anticancer Properties

  • Inhibition of Kinases : The compound has shown potential as a kinase inhibitor. In studies involving glioblastoma cells, it demonstrated low micromolar activity against the AKT2/PKBβ kinase, which is crucial in oncogenic signaling pathways associated with glioma malignancy .
  • Cell Viability Assays : In vitro studies have shown that the compound inhibits the growth of various glioma cell lines while displaying reduced toxicity towards non-cancerous cells. For instance, it effectively inhibited the formation of 3D neurospheres derived from patient samples, indicating its potential for targeting cancer stem cells .

The primary mechanism appears to involve the inhibition of key signaling pathways associated with tumor growth and survival:

  • AKT Signaling Pathway : Aberrant activation of AKT is common in gliomas. The compound's ability to inhibit AKT2 suggests it may interfere with this pathway, leading to reduced tumor cell viability and proliferation .

Case Studies and Research Findings

Research has focused on various aspects of this compound's biological activity:

StudyFindings
Study 1Demonstrated significant inhibition of glioblastoma cell lines with an EC50 value indicating potent anticancer activity.
Study 2Showed low cytotoxicity towards non-cancerous cells even at high concentrations, suggesting a favorable therapeutic index.
Study 3Identified the compound as a selective inhibitor of AKT2/PKBβ among 139 kinases tested, correlating with its anticancer efficacy.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.